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molecular formula C12H14O3 B1322232 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid CAS No. 848328-57-4

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Cat. No. B1322232
M. Wt: 206.24 g/mol
InChI Key: FYOFPRGAVPMDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943184B2

Procedure details

A solution of 0.23 mol of the compound obtained in Step 1 in 500 ml of ethanol, 230 ml of 1N sodium hydroxide solution and 5 ml of dimethyl sulphoxide is heated at reflux for 2 hours and is then concentrated. The residue is taken up in a mixture of water/ether. After conventional treatment, the combined organic phases are concentrated. Chromatography of the residue over silica gel (dichloromethane/tetrahydrofuran: 97/3) allows a cis/trans mixture of the products obtained to be isolated, some of the fractions of which have a preponderance of the cis isomer and some a preponderance of the trans isomer.
Name
compound
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:12][CH:11]1[C:13]([O:15]CC)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[OH-].[Na+].CS(C)=O>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:12][CH:11]1[C:13]([OH:15])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
compound
Quantity
0.23 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1C(C1)C(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
230 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of water/ether
CONCENTRATION
Type
CONCENTRATION
Details
After conventional treatment, the combined organic phases are concentrated
ADDITION
Type
ADDITION
Details
a cis/trans mixture of the products
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OCC1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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